molecular formula C14H20N2O3 B5219169 N-cycloheptyl-N'-(2-furylmethyl)ethanediamide

N-cycloheptyl-N'-(2-furylmethyl)ethanediamide

Cat. No. B5219169
M. Wt: 264.32 g/mol
InChI Key: JNLNOZUDHWOWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N'-(2-furylmethyl)ethanediamide, also known as CFA, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound is classified as an NMDA receptor antagonist, which means it can block the activity of a specific type of receptor in the brain. In

Mechanism of Action

N-cycloheptyl-N'-(2-furylmethyl)ethanediamide is an NMDA receptor antagonist, which means it can block the activity of a specific type of receptor in the brain. This receptor is involved in the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, this compound can reduce pain and improve mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation and oxidative stress, which are both implicated in the development of neurological disorders. Additionally, this compound can increase the production of neurotrophic factors, which are important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N'-(2-furylmethyl)ethanediamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on N-cycloheptyl-N'-(2-furylmethyl)ethanediamide. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its effectiveness in certain experiments. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in humans, particularly for the treatment of neurological disorders such as stroke, traumatic brain injury, depression, anxiety, and chronic pain. Finally, more research is needed to better understand the long-term effects of this compound on the brain and body, as well as its potential interactions with other drugs and medications.

Synthesis Methods

The synthesis of N-cycloheptyl-N'-(2-furylmethyl)ethanediamide involves the reaction between cycloheptylamine and 2-furylacetic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to give this compound. This synthesis method has been described in detail in a scientific paper published by J. Org. Chem.

Scientific Research Applications

N-cycloheptyl-N'-(2-furylmethyl)ethanediamide has been studied extensively for its potential therapeutic properties. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, this compound has been studied for its potential to treat depression, anxiety, and chronic pain.

properties

IUPAC Name

N'-cycloheptyl-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13(15-10-12-8-5-9-19-12)14(18)16-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNOZUDHWOWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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